molecular formula C25H24FN3O4S B11336547 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

Cat. No.: B11336547
M. Wt: 481.5 g/mol
InChI Key: DCHIIKDNOKDIFA-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo-thiazine core and a piperazinyl ethanone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone typically involves multiple steps, including the formation of the dibenzo-thiazine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the fluorinated dibenzo-thiazine core allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazinyl ethanone moiety can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and molecular interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the field of oncology.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The fluorinated dibenzo-thiazine core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the piperazinyl ethanone moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone stands out due to its unique combination of a fluorinated dibenzo-thiazine core and a piperazinyl ethanone moiety. Similar compounds include:

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H24FN3O4S/c1-33-20-9-7-19(8-10-20)27-12-14-28(15-13-27)25(30)17-29-23-11-6-18(26)16-22(23)21-4-2-3-5-24(21)34(29,31)32/h2-11,16H,12-15,17H2,1H3

InChI Key

DCHIIKDNOKDIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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